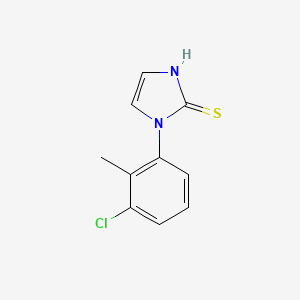![molecular formula C15H19NO3 B3371932 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid CAS No. 851722-08-2](/img/structure/B3371932.png)
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid
Overview
Description
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid is an organic compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol . This compound is characterized by the presence of a cyclopentane ring substituted with a carboxylic acid group and a carbamoylmethyl group attached to a 4-methylphenyl moiety . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid involves several steps. One common synthetic route includes the reaction of cyclopentanone with 4-methylphenyl isocyanate to form the corresponding carbamate intermediate . This intermediate is then subjected to a series of reactions, including hydrolysis and decarboxylation, to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{[(4-Methylphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid can be compared with other similar compounds, such as:
1-{[(4-Chlorophenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid: This compound has a similar structure but with a chlorine atom instead of a methyl group on the phenyl ring.
1-{[(4-Methoxyphenyl)carbamoyl]methyl}cyclopentane-1-carboxylic acid: This compound features a methoxy group on the phenyl ring, which can influence its chemical properties and reactivity.
Properties
IUPAC Name |
1-[2-(4-methylanilino)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-4-6-12(7-5-11)16-13(17)10-15(14(18)19)8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWGUDYANPFSHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2(CCCC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162836 | |
| Record name | 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851722-08-2 | |
| Record name | 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851722-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[2-[(4-Methylphenyl)amino]-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Ethyl-[1,3]dioxolan-2-YL)-ethylamine](/img/structure/B3371851.png)
![2-chloro-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B3371860.png)
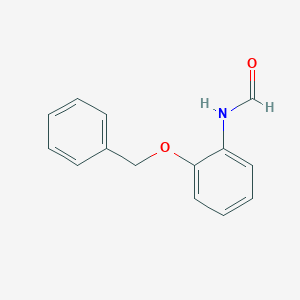
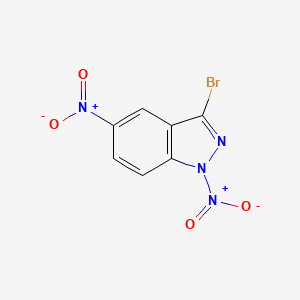


![tert-butyl N-[(1S,2S)-2-aminocyclopropyl]carbamate](/img/structure/B3371890.png)
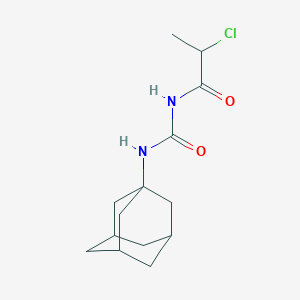
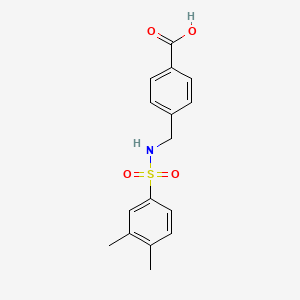

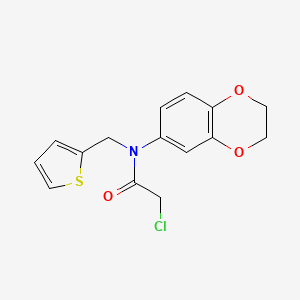
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2-methylpropanamide](/img/structure/B3371933.png)
![1-(benzenesulfonyl)-1H,1aH,6H,6aH-indeno[1,2-b]azirine](/img/structure/B3371934.png)
